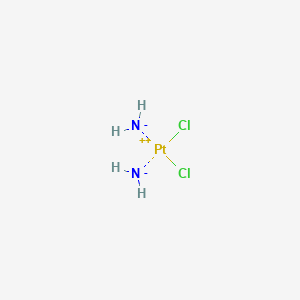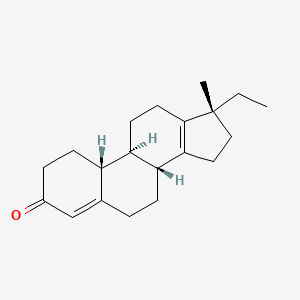
cis-Diaminedichloroplatinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Diaminedichloroplatinum: , commonly known as cisplatin, is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer and ovarian cancer), lymphomas, and germ cell tumors . It was the first member of its class, which now also includes carboplatin and oxaliplatin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-diaminedichloroplatinum involves the reaction of potassium tetrachloroplatinate with ammonia in the presence of silver sulfate. The process can be summarized as follows :
- Dissolve potassium tetrachloroplatinate in water and add potassium iodide to form a dark brown solution.
- Add ammonia solution dropwise to precipitate cis-diaminediiodoplatinum.
- Filter and dry the precipitate.
- React the cis-diaminediiodoplatinum with silver sulfate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: cis-Diaminedichloroplatinum undergoes various chemical reactions, including substitution, hydrolysis, and binding to biological molecules .
Common Reagents and Conditions:
Substitution Reactions: Involves the replacement of chloride ligands with other ligands such as water or ammonia.
Hydrolysis: Occurs in aqueous solutions, leading to the formation of aquated species.
Binding to DNA: Forms intrastrand cross-links with guanine bases in DNA, which is crucial for its anticancer activity.
Major Products Formed:
Aquated Species: Formed during hydrolysis.
DNA Adducts: Formed during binding to DNA, leading to the formation of intrastrand cross-links.
Scientific Research Applications
cis-Diaminedichloroplatinum has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a model compound for studying platinum-based coordination chemistry.
Biology: Investigated for its interactions with biological molecules such as DNA and proteins.
Mechanism of Action
cis-Diaminedichloroplatinum is compared with other platinum-based chemotherapy drugs such as carboplatin and oxaliplatin :
Carboplatin: Similar in structure but has a different leaving group, leading to reduced side effects and a different spectrum of activity.
Uniqueness: this compound is unique due to its high efficacy in treating testicular cancer and its ability to form strong DNA adducts, which are crucial for its anticancer activity .
Comparison with Similar Compounds
- Carboplatin
- Oxaliplatin
- Nedaplatin
- Satraplatin
Properties
Key on ui mechanism of action |
Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |
|---|---|
CAS No. |
26035-31-4 |
Molecular Formula |
Cl2H6N2Pt |
Molecular Weight |
300.05 g/mol |
IUPAC Name |
azane;dichloroplatinum |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].Cl[Pt+2]Cl |
Canonical SMILES |
N.N.Cl[Pt]Cl |
Color/Form |
Deep yellow solid Yellow crystals White powder Orange-yellow crystals |
density |
3.738 g/cu m |
melting_point |
270 °C (decomposes) 270°C |
Key on ui other cas no. |
14913-33-8 26035-31-4 15663-27-1 |
physical_description |
Yellow crystalline solid; [MSDSonline] |
shelf_life |
SLOWLY CHANGES TO TRANS-FORM IN AQ SOLN Intact vials of the dry product are stable for 2 yr from manufacture when stored at room temp (27 °C) & protected from light; it should not be refrigerated. ... The manufacturer states that cisplatin is stable for 20 hr after constitution when stored at 27 °C. Constitution with bacteriostatic water for injection, containing benzyl alcohol or parabens, to a concn of 1 mg/ml results in solns that are reported to be stable for at least 72 hr at 25 °C. After initial vial entry, the aqueous cisplatin injection in amber vials is stable for 28 days if it is protected from light or for 7 days if it is exposed to fluorescent room light. The pH of maximum stability is 3.5-5.5. Alkaline media should be avoided because of increased hydrolysis. The stability of cisplatin in soln is dependent on the chloride ion concn present. In solns with an inadequate chloride content, one or both chloride ions in the cisplatin molecule are displaced by water, forming mono- & di-aquo species. The minimum acceptable chloride ion concn is about 0.040 mol/L, the equivalent of about 0.2% sodium chloride. |
solubility |
H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)






